molecular formula C22H17NO3S B2523495 Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-53-5

Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2523495
CAS No.: 441290-53-5
M. Wt: 375.44
InChI Key: CGQQCQFWHMCAQK-UHFFFAOYSA-N
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Description

Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl carboxylate group at position 2 and an acetamido linker at position 3 bearing a naphthalen-1-yl moiety. This structure combines aromatic and electron-rich regions, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by π-π interactions and hydrogen bonding. These analogs highlight the reactivity of the benzo[b]thiophene scaffold and its utility in designing bioactive molecules, such as β-lactamase inhibitors () and antibacterial agents ().

Properties

IUPAC Name

methyl 3-[(2-naphthalen-1-ylacetyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-26-22(25)21-20(17-11-4-5-12-18(17)27-21)23-19(24)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQQCQFWHMCAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Biological Activity

Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the available data on its biological activity, including synthesis, efficacy against various pathogens, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₅N₁O₃S
  • Molecular Weight : 321.38 g/mol

This compound features a naphthalene moiety linked to a benzo[b]thiophene structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Condensation Reaction : A naphthalene derivative undergoes acylation to form an acetamido group.
  • Formation of the Thiophene Ring : The benzo[b]thiophene structure is constructed through cyclization reactions involving thiophene derivatives.
  • Methyl Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives, including this compound. In vitro evaluations have shown significant activity against various strains of bacteria and fungi.

Pathogen MIC (μg/mL) Activity
Mycobacterium tuberculosis0.91 - 2.83Highly effective against active and dormant strains
Staphylococcus aureus0.22 - 0.25Significant bactericidal activity
Candida albicans5.0Moderate antifungal activity

The compound has demonstrated low cytotoxicity against human cell lines, indicating a favorable selectivity index which is critical for therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that derivatives containing the benzo[b]thiophene moiety exhibit cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM) Effect
HeLa (cervical cancer)10.0Induces apoptosis
HCT-15 (colon carcinoma)8.5Inhibits cell proliferation

These findings suggest that this compound may interfere with cancer cell growth mechanisms, potentially through apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Key Enzymes : Molecular docking studies indicate that the compound binds effectively to enzymes involved in the metabolic pathways of both bacteria and cancer cells.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in its mechanism against cancer cells, leading to increased apoptosis.
  • Modulation of Cell Signaling Pathways : The interaction with specific receptors or signaling pathways may enhance its therapeutic efficacy.

Case Studies

In a notable case study involving patients with multidrug-resistant tuberculosis (MDR-TB), treatment regimens incorporating benzo[b]thiophene derivatives showed improved outcomes compared to standard therapies . Patients exhibited reduced bacterial loads and enhanced recovery rates, underscoring the clinical relevance of these compounds in treating resistant infections.

Scientific Research Applications

Antitumor Activity

The compound exhibits significant potential as an antitumor agent. Research indicates that derivatives of benzothiophene, including those with similar structures to methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate, have shown potent antimitotic activity by targeting microtubules. A study highlighted that modifications in the benzothiophene nucleus can lead to enhanced antiproliferative effects, with some derivatives demonstrating IC50 values in the nanomolar range, indicating high potency against various cancer cell lines .

Antioxidant Properties

This compound and its derivatives have been evaluated for their antioxidant capabilities. Studies have shown that these compounds can effectively inhibit free radical-induced lipid oxidation, showcasing inhibition rates between 19% and 30% . This property is essential for potential applications in preventing oxidative stress-related diseases.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the benzothiophene ring enhances the antibacterial efficacy, making these compounds promising candidates for developing new antibiotics .

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science. The structural properties of thiophene derivatives allow them to be utilized in:

  • Dyes : Their vibrant colors can be harnessed for textile applications.
  • Conductivity-based sensors : The electronic properties of these compounds make them suitable for sensor technology.
  • Bio-diagnostics : Their ability to interact with biological molecules positions them as useful agents in diagnostic applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAntitumor activity through microtubule disruptionPotent derivatives with IC50 values in nanomolar range
AntioxidantInhibition of free radical-induced lipid oxidationInhibition rates between 19% and 30%
AntibacterialActivity against Gram-positive bacteriaSignificant efficacy against Staphylococcus aureus and Bacillus subtilis
Materials ScienceUse in dyes, sensors, and bio-diagnosticsVersatile applications due to structural properties

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic acyl substitution under basic or acidic conditions. Key transformations include:

Reaction TypeConditionsProductKey Observations
HydrolysisAqueous NaOH/HCl, reflux3-(2-(Naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylic acidComplete conversion confirmed via TLC and NMR
TransesterificationAlcohol (ROH), acid/base catalystCorresponding alkyl ester derivativeRequires anhydrous conditions

The ester’s reactivity is modulated by the electron-deficient benzo[b]thiophene ring, which enhances susceptibility to nucleophilic attack.

Amide Hydrolysis

The acetamido group resists hydrolysis under mild conditions but cleaves under vigorous acidic or basic regimes:

ConditionsReagentsProductNotes
Acidic Hydrolysis6M HCl, 100°C, 12 hrs3-amino-benzo[b]thiophene-2-carboxylate + naphthalen-1-ylacetic acidRequires extended reflux
Basic Hydrolysis5M NaOH, ethanol, 80°CSame as aboveLower yield due to side reactions

The amide’s stability is attributed to resonance stabilization, necessitating harsh conditions for cleavage.

Electrophilic Aromatic Substitution (EAS)

The benzo[b]thiophene and naphthalene rings participate in EAS, with regioselectivity dictated by substituents:

ReactionReagentsPositionProduct Characterization
NitrationHNO3/H2SO4, 0°CC-5 of benzo[b]thiopheneConfirmed via X-ray crystallography
SulfonationH2SO4, SO3, 50°CNaphthalene ringSelective sulfonation at β-position

The acetamido group deactivates the benzo[b]thiophene ring, directing incoming electrophiles to the less hindered positions .

Reduction Reactions

Catalytic hydrogenation selectively reduces unsaturated bonds:

Target SiteConditionsProductYield
Naphthalene ringH2 (1 atm), Pd/C, ethanolPartially saturated naphthalene65%
Ester to AlcoholLiAlH4, dry ether2-(hydroxymethyl)benzo[b]thiophene derivative78%

The sulfur atom in the thiophene ring may poison catalysts, necessitating optimized protocols .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings is feasible after introducing halogens:

Precursor ModificationCoupling TypeReagentsProduct
Bromination at C-5Suzuki-MiyauraPd(PPh3)4, arylboronic acidBiaryl-functionalized derivative

Halogenation typically employs NBS or Br2 in acetic acid, followed by cross-coupling under inert conditions .

Tautomerization and Metal Coordination

The thiophene sulfur and carbonyl groups enable metal coordination, as observed in crystallographic studies . For example, binding to transition metals (e.g., Cu²⁺) stabilizes keto-enol tautomers, relevant to catalytic applications .

Key Analytical Techniques:

  • NMR Spectroscopy : Monitors reaction progress and confirms regiochemistry.

  • X-ray Diffraction : Resolves spatial arrangements post-substitution .

  • HPLC-MS : Quantifies yields and detects by-products .

This compound’s versatility in nucleophilic, electrophilic, and transition metal-mediated reactions underscores its utility in medicinal chemistry and materials science. Further studies could explore photochemical or enzymatic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Synthetic Yield Key Applications/Findings Analytical Data Reference
Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate (Target) Benzo[b]thiophene Naphthalen-1-yl acetamido, methyl carboxylate Not reported Hypothesized applications in enzyme inhibition or antimicrobial activity (based on analogs) Not available N/A
tert-Butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate (4h-1) Benzo[b]thiophene Diethoxyphosphoryl group, piperidine-carboxylate 73% Metallo-β-lactamase (NDM-1) inhibitor; moderate enzymatic inhibition (IC₅₀ ~10 µM) NMR, MS data confirmed
Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2) Tetrahydrobenzo[b]thiophene Cyclohexenyl carbonyl, phenyl group 67% Antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) IR, ¹H/¹³C NMR, m.p. 223–226°C
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate Thiophene 2-Thienyl acetamido, methyl carboxylate Not reported ChEBI-listed compound; potential scaffold for bioactive molecule design Not available
Methyl (S)-4-(2-(3-(naphthalen-1-yl)ureido)-2-phenylacetamido)benzoate (4k) Benzene Naphthalen-1-yl ureido, phenylacetamido 57% Anticancer or antimicrobial activity (implied by structural class) ESI–MS: m/z 454.3 [M+H]⁺

Structural and Functional Analysis

  • Core Heterocycle : The benzo[b]thiophene core (target compound and 4h-1) enhances aromatic stacking interactions compared to simpler thiophene () or benzene derivatives (). The tetrahydrobenzo[b]thiophene in compound 2 () introduces conformational rigidity, improving binding specificity in antibacterial applications.
  • Substituent Effects :
    • The naphthalen-1-yl group in the target compound may enhance hydrophobic interactions, similar to the naphthalen-1-yl ureido group in compound 4k ().
    • Phosphonate groups in 4h-1 () improve metalloenzyme inhibition via metal chelation, a feature absent in the target compound.
    • The tetrahydrobenzo[b]thiophene derivative (compound 2, ) showed potent antibacterial activity, suggesting that saturation of the thiophene ring can modulate bioavailability and target engagement.

Q & A

Q. Q1. What are the key steps and reaction conditions for synthesizing Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Thiophene Formation : Condensation of benzo[b]thiophene precursors with naphthalen-1-yl acetic acid derivatives under reflux conditions.

Amide Coupling : Use of coupling agents (e.g., EDC/HOBt) to introduce the acetamido group at position 3 of the thiophene ring.

Esterification : Methylation of the carboxylate group using methanol in the presence of acid catalysts (e.g., H₂SO₄).
Critical Conditions :

  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
  • Temperature : 60–80°C for amide coupling to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Advanced Synthesis: Troubleshooting Low Yields

Q. Q2. How can researchers address low yields or impurities during the synthesis of this compound?

Methodological Answer: Common issues and solutions:

  • Incomplete Amide Coupling : Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) and monitor via TLC .
  • Ester Hydrolysis : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent moisture-induced degradation .
  • Byproduct Formation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
    Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (integration of aromatic protons at δ 7.2–8.5 ppm) .

Basic Structural Characterization

Q. Q3. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons and carbons in the benzo[b]thiophene core (e.g., thiophene C-S resonance at δ 125–135 ppm) and naphthalene aromatic signals .
  • IR Spectroscopy : Confirm amide (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

Advanced Characterization: Resolving Spectral Ambiguities

Q. Q4. How can overlapping signals in NMR spectra be resolved for accurate structural assignment?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Differentiate adjacent protons (e.g., naphthalene vs. thiophene protons) and assign quaternary carbons .
  • Variable Temperature NMR : Reduce signal broadening caused by hindered rotation (e.g., amide groups) at elevated temperatures (40–60°C) .
  • Deuteration Studies : Exchange labile protons (e.g., NH) with D₂O to simplify spectra .

Biological Activity Evaluation

Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with Ki calculations .

Advanced Mechanistic Studies

Q. Q6. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Simulate binding poses with target enzymes (e.g., AutoDock Vina) using X-ray crystallography data .
  • Site-Directed Mutagenesis : Validate key binding residues (e.g., catalytic lysine or aspartate) via mutant enzyme assays .

Data Contradiction Analysis

Q. Q7. How should contradictory results in biological activity across studies be addressed?

Methodological Answer:

  • Source Validation : Cross-check assay protocols (e.g., cell line authenticity, buffer pH, incubation time) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl → ethyl ester substitution) to isolate critical functional groups .
  • Meta-Analysis : Compare data across publications using standardized metrics (e.g., pIC₅₀ values) and statistical tools (e.g., ANOVA) .

Stability and Solubility Profiling

Q. Q8. What methods optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for aqueous solubility enhancement .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
  • Accelerated Stability Testing : Monitor degradation (40°C/75% RH for 4 weeks) via HPLC and adjust formulation pH (5.0–7.4) .

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